molecular formula C11H13FO2 B8201110 5-Fluoro-3-methyl-2-propoxybenzaldehyde

5-Fluoro-3-methyl-2-propoxybenzaldehyde

Cat. No.: B8201110
M. Wt: 196.22 g/mol
InChI Key: DCLSEXSIDKOBJW-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-propoxybenzaldehyde is a fluorinated and alkoxy-substituted benzaldehyde derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure, featuring an aldehyde functional group alongside specific fluorine, methyl, and propoxy substitutions, makes it a valuable intermediate for constructing more complex molecules. While direct studies on this specific compound are limited, research on highly similar halogenated benzaldehyde analogs indicates significant potential. For instance, such substituted benzaldehydes are key precursors in the synthesis of halogenated flavonoids, which have been investigated as potent and selective Monoamine Oxidase-B (MAO-B) inhibitors with potential applications in managing neurological disorders . Furthermore, related fluorinated benzaldehydes, such as 2-fluoro-4-propoxybenzaldehyde, have been utilized in bioconversion processes to produce derivatives of phenylacetylcarbinol (PAC), which are important intermediates in the synthesis of certain pharmaceutical compounds . Researchers can leverage this compound to explore new chemical spaces, particularly in developing novel ligands and inhibitors. The presence of the fluorine atom can influence the molecule's electronic properties, metabolic stability, and bioavailability, making it a compound of interest in drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-3-methyl-2-propoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-3-4-14-11-8(2)5-10(12)6-9(11)7-13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLSEXSIDKOBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1C)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Propyl Halides

A common strategy involves alkylation of 5-fluoro-3-methyl-2-hydroxybenzaldehyde (salicylaldehyde derivative) using propyl bromide or iodide under basic conditions. For example, in a procedure analogous to the synthesis of 4-fluoro-3-methoxybenzaldehyde, potassium carbonate in dimethylformamide (DMF) facilitates the substitution reaction.

Representative Procedure :
5-Fluoro-3-methyl-2-hydroxybenzaldehyde (1.0 equiv) is dissolved in DMF, treated with propyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv), and heated at 80–100°C for 12–24 hours. The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

YieldReaction ConditionsKey Observations
70–85%K₂CO₃, DMF, 80°C, 24hHigher temperatures improve propoxy group incorporation.

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative for etherification, particularly for sterically hindered substrates. Utilizing triphenylphosphine and diethyl azodicarboxylate (DEAD), this method ensures inversion of configuration at the oxygen center.

Mechanistic Insight :
The reaction proceeds via formation of an oxyphosphonium intermediate, enabling coupling between the phenolic oxygen and propanol. This method is advantageous for substrates sensitive to strong bases.

Oxidation of Benzyl Alcohol Intermediates

Oxidation of 5-fluoro-3-methyl-2-propoxybenzyl alcohol to the corresponding aldehyde is a critical step. Manganese dioxide (MnO₂) and chromium-based oxidants are widely employed.

Manganese Dioxide-Mediated Oxidation

MnO₂ is a selective oxidant for primary alcohols to aldehydes under mild conditions. In a protocol adapted from the synthesis of 4-fluoro-3-methoxybenzaldehyde, the benzyl alcohol derivative is refluxed with MnO₂ in dichloromethane.

Optimized Conditions :
5-Fluoro-3-methyl-2-propoxybenzyl alcohol (1.0 equiv) and MnO₂ (10.0 equiv) are refluxed in dichloromethane under nitrogen for 16 hours. Filtration and concentration yield the aldehyde.

YieldReaction ConditionsKey Observations
85%MnO₂, CH₂Cl₂, reflux, 16hExcess MnO₂ ensures complete conversion.

Chromium Trioxide-Pyridine Complex

For substrates resistant to MnO₂, the chromium trioxide-pyridine complex provides a stronger oxidizing environment. This method, demonstrated for 4-fluoro-3-methoxybenzaldehyde, achieves rapid oxidation at room temperature.

Procedure :
A solution of the benzyl alcohol in dichloromethane is treated with chromium trioxide-pyridine complex (2.0 equiv) for 30 minutes. The mixture is filtered through silica gel to remove chromium residues.

YieldReaction ConditionsKey Observations
81%CrO₃-pyridine, CH₂Cl₂, 20°C, 0.5hShort reaction time minimizes over-oxidation.

Directed Ortho-Metalation-Formylation Strategies

Directed metalation enables precise functionalization of aromatic rings. Employing a directing group (e.g., methoxy or fluoro) allows regioselective formylation at the ortho-position.

Lithium-Halogen Exchange and Formylation

Starting from 1-fluoro-3-methyl-2-propoxybenzene, lithiation at the para-position (relative to fluorine) followed by reaction with dimethylformamide (DMF) introduces the aldehyde group.

Critical Steps :

  • Lithiation using LDA (lithium diisopropylamide) at −78°C.

  • Quenching with DMF to yield the aldehyde.

YieldReaction ConditionsKey Observations
60–75%LDA, THF, −78°C; DMFLow temperatures prevent ring decomposition.

Reductive Alkylation Approaches

Reductive alkylation combines alkylation and reduction steps, often using sodium borohydride or catalytic hydrogenation. This method is effective for introducing both alkyl and aldehyde groups in tandem.

Sodium Borohydride-Mediated Reduction

In a protocol analogous to the reduction of 4-fluoro-3-methoxybenzaldehyde, the nitro group in a precursor is reduced to an amine, followed by formylation.

Procedure :
5-Fluoro-3-methyl-2-propoxybenzaldehyde is synthesized via reduction of the corresponding nitro compound (5-nitro-3-methyl-2-propoxybenzaldehyde) using sodium borohydride in methanol.

YieldReaction ConditionsKey Observations
75%NaBH₄, MeOH, 0°C, 1hControlled addition prevents over-reduction.

Comparative Analysis of Synthetic Routes

The choice of method depends on substrate availability, functional group tolerance, and scalability:

  • Alkylation-Oxidation (Sections 1–2): Ideal for substrates with pre-existing hydroxyl groups. High yields but requires multiple steps.

  • Directed Metalation (Section 3): Offers regioselectivity but demands anhydrous conditions.

  • Reductive Alkylation (Section 4): Suitable for nitro precursors; moderate yields.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-2-propoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: 5-Fluoro-3-methyl-2-propoxybenzoic acid.

    Reduction: 5-Fluoro-3-methyl-2-propoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-methyl-2-propoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate to investigate the mechanisms of these reactions.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which 5-Fluoro-3-methyl-2-propoxybenzaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the aldehyde group is reduced to an alcohol through the gain of electrons and the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions include the interaction of the aldehyde group with oxidizing or reducing agents, leading to the formation of new chemical bonds and the release of by-products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5-Fluoro-3-methyl-2-propoxybenzaldehyde with its analogs:

Compound Name Molecular Weight (g/mol) Substituents (Positions) logP<sup>*</sup> HBD HBA Solubility (Water)
This compound ~197.2 5-F, 3-CH3, 2-OPr ~3.1 0 2 Low
5-Fluoro-2-hydroxybenzaldehyde 140.11 5-F, 2-OH ~1.5 1 3 Moderate
3-Bromo-5-fluoro-2-hydroxybenzaldehyde 234.98 5-F, 3-Br, 2-OH ~2.2 1 3 Low
5-Fluoro-2-methoxybenzaldehyde 168.14 5-F, 2-OCH3 ~2.0 0 2 Low-Moderate

<sup>*</sup>logP values estimated using substituent contribution methods.

Key Observations:

Lipophilicity : The propoxy group in the target compound increases logP (~3.1) compared to hydroxy- or methoxy-substituted analogs. This enhances membrane permeability but reduces aqueous solubility.

Steric Effects : The bulkier propoxy group may hinder reactivity at the ortho position compared to smaller substituents like -OH or -OCH3.

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-3-methyl-2-propoxybenzaldehyde, and how can reaction efficiency be optimized?

Answer: Synthesis typically involves multi-step functionalization of benzaldehyde derivatives. For example:

  • Step 1: Introduce the fluorine substituent via electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor®) under controlled pH .
  • Step 2: Methylation at the 3-position using methyl iodide and a base (e.g., K₂CO₃) in DMF .
  • Step 3: Propoxy group installation via nucleophilic substitution of a hydroxyl intermediate with 1-bromopropane .

Optimization Tips:

  • Monitor reaction progress using TLC or HPLC to minimize side products .
  • Adjust solvent polarity (e.g., THF vs. DMF) to enhance regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm substituent positions via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR chemical shifts (e.g., aldehyde proton at ~10 ppm) .
  • Mass Spectrometry: Verify molecular weight (expected [M+H]⁺: ~210.2) and fragmentation patterns .
  • HPLC-PDA: Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Q. What are the stability considerations for storing this compound in laboratory settings?

Answer:

  • Storage Conditions: Keep in airtight, light-resistant containers at 2–8°C to prevent aldehyde oxidation .
  • Incompatibilities: Avoid contact with strong bases or reducing agents, which may degrade the aldehyde group .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?

Answer:

  • Scenario: Discrepancies in molecular ion peaks or unexpected splitting patterns.
  • Methodology:
    • Re-purify the compound using column chromatography to eliminate impurities .
    • Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
    • Cross-validate with high-resolution MS (HRMS) for exact mass matching .
  • Reference: Iterative data triangulation aligns with qualitative research best practices .

Q. What strategies are effective in optimizing the compound’s reactivity for pharmaceutical intermediate synthesis?

Answer:

  • Catalytic Systems: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to append aryl groups to the aldehyde .
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance electrophilicity of the aldehyde for condensation reactions .
  • Protection/Deprotection: Temporarily protect the aldehyde as an acetal during harsh reaction conditions .

Q. How can computational modeling predict the compound’s bioactivity in neurological drug discovery?

Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock to simulate binding affinity with targets like GABA receptors .
  • QSAR Models: Coralate substituent electronic parameters (e.g., Hammett constants) with observed in vitro activity .
  • Validation: Compare predictions with enzymatic inhibition assays (e.g., acetylcholinesterase) .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Spill Management: Neutralize aldehyde residues with sodium bisulfite solution .

Q. How can researchers address low yields in large-scale syntheses of this compound?

Answer:

  • Process Chemistry Adjustments:
    • Replace batch reactors with flow reactors for better temperature control .
    • Optimize stoichiometry of propoxylation to reduce byproducts .
  • Quality Control: Implement in-line FTIR monitoring for real-time adjustments .

Q. What cross-disciplinary applications exist for this compound beyond organic synthesis?

Answer:

  • Environmental Toxicology: Study its degradation products using LC-MS/MS to assess ecotoxicity .
  • Material Science: Explore its use as a ligand in metal-organic frameworks (MOFs) for gas storage .
  • Biochemistry: Employ as a fluorescent probe in enzyme kinetics assays .

Q. How can mechanistic studies elucidate the compound’s role in radical-mediated reactions?

Answer:

  • EPR Spectroscopy: Detect radical intermediates during photooxidation .
  • Isotopic Labeling: Use 18O^{18} \text{O}-labeled aldehydes to track oxygen incorporation in oxidation reactions .

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